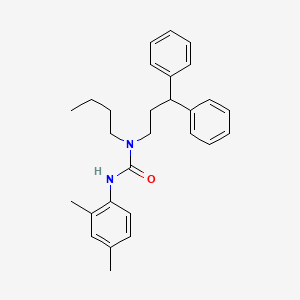
N-Butyl-N'-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a complex structure with various substituents, making it potentially interesting for various applications in chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea typically involves the reaction of an isocyanate with an amine. The general reaction can be represented as follows:
R-NCO+R’-NH2→R-NH-CO-NH-R’
In this case, the specific reactants would be chosen to introduce the butyl, dimethylphenyl, and diphenylpropyl groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Catalysts and solvents may be used to optimize the reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a drug candidate.
Industry: Used in the production of polymers, coatings, or other materials.
Mecanismo De Acción
The mechanism of action of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other ureas with different substituents, such as:
- N-Butyl-N’-(2,4-dimethylphenyl)urea
- N-Butyl-N’-(3,3-diphenylpropyl)urea
- N-(2,4-Dimethylphenyl)-N-(3,3-diphenylpropyl)urea
Uniqueness
The uniqueness of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea lies in its specific combination of substituents, which may confer unique physical, chemical, or biological properties. Comparing its properties with those of similar compounds can help identify its potential advantages and applications.
Propiedades
Número CAS |
88451-74-5 |
|---|---|
Fórmula molecular |
C28H34N2O |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
1-butyl-3-(2,4-dimethylphenyl)-1-(3,3-diphenylpropyl)urea |
InChI |
InChI=1S/C28H34N2O/c1-4-5-19-30(28(31)29-27-17-16-22(2)21-23(27)3)20-18-26(24-12-8-6-9-13-24)25-14-10-7-11-15-25/h6-17,21,26H,4-5,18-20H2,1-3H3,(H,29,31) |
Clave InChI |
LBJDFZRRSJCULH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


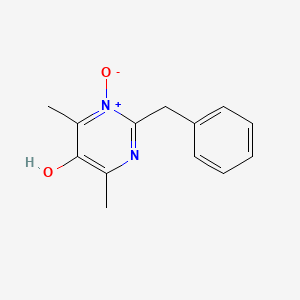
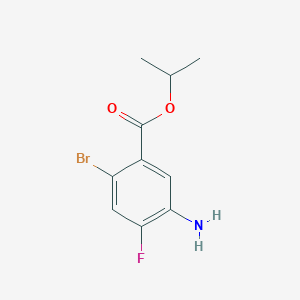
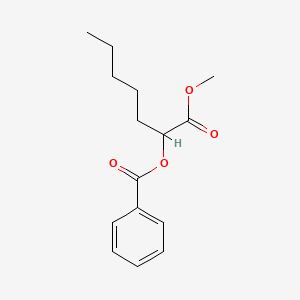
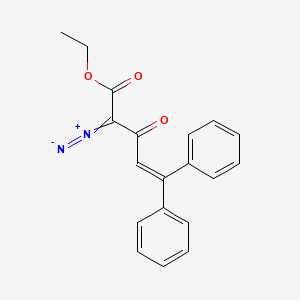
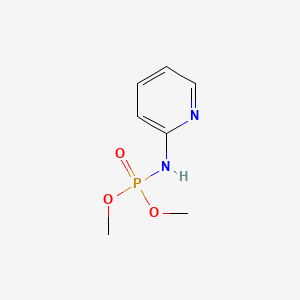
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
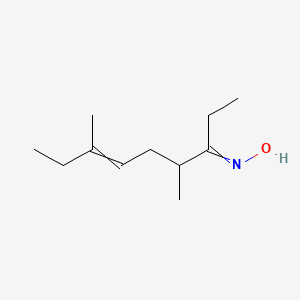
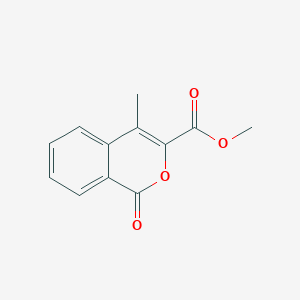
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)
![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)

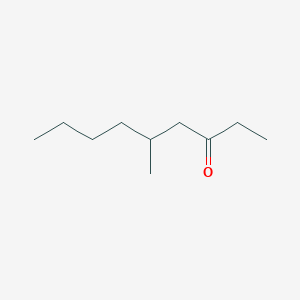
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
